2,5-Dimethyl-4-nitrosophenol
Overview
Description
2,5-Dimethyl-4-nitrosophenol is a fine chemical . Its molecular formula is C8H9NO2 . It is not a stock item and may not be readily available .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-4-nitrosophenol is represented by the SMILES stringCC1=C(C=C(C)C(O)=C1)N=O
. Its molecular weight is 151.16 .
Scientific Research Applications
X-ray Diffraction and Spectroscopic Analysis
- Dimerization in Para-Nitrosophenols : Research by Alemasov et al. (2011) investigated the dimerization of a potassium salt of a related nitrosophenol compound. They used X-ray powder diffraction and spectroscopy to confirm dimer formation, revealing interesting aspects of the molecular structure.
Reaction with Secondary Amines
- Synthesis of Nitrothiophen Derivatives : Mugnoli et al. (1980) studied the reaction of a dimethyl dinitrothiophen (similar to 2,5-Dimethyl-4-nitrosophenol) with secondary amines, leading to the formation of dimethyl-trans-dimorpholino-nitrothiophen. This study, available here, provides insights into the synthesis and crystal structure of these compounds.
Complexes with Nickel(II)
- Nickel(II) Complexes with o-Nitrosophenols : Charalambous et al. (1971) explored the formation of complexes between nickel(II) and various o-nitrosophenols, including derivatives similar to 2,5-Dimethyl-4-nitrosophenol. Their research, detailed here, focused on the magnetic susceptibilities and spectra of these complexes.
Analytical Chemistry Applications
- Optimisation in Flow Analysis Systems : Rueda et al. (2003) conducted a study on optimizing a flow analysis system with electrochemical detection for phenolic compounds, including nitrosophenols. The full study is available here.
Synthesis of Substituted p-Nitrosophenols
- Cyclocondensation for p-Nitrosophenols Synthesis : Root et al. (2019) discussed the synthesis of completely substituted p-nitrosophenols by cyclocondensation. Their findings, which can be found here, contribute to understanding the synthesis processes of nitrosophenols.
Nitration Reactions
- Nitration of Dimethylthiophene : Suzuki et al. (1980) researched the nitration of 2,5-dimethylthiophene, yielding various nitrothiophene products. The study is detailed here.
Crystal Structures Analysis
- Structural Analysis of Benzoquinone Monoxime Alkyl Ethers : Slaschinin et al. (2012) investigated the molecular structure of persubstituted 4-nitrosophenols and their reaction with alkyl iodides. The research, available here, provides valuable insights into the structure and reactivity of these compounds.
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
properties
IUPAC Name |
2,5-dimethyl-4-nitrosophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-4-8(10)6(2)3-7(5)9-11/h3-4,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWLKBSOXZNRBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)N=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299622 | |
Record name | 2,5-dimethyl-4-nitrosophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4-nitrosophenol | |
CAS RN |
2593-53-5, 20294-63-7 | |
Record name | MLS002920121 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 20294-63-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-dimethyl-4-nitrosophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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